TL13-149 is a compound classified as a proteolysis-targeting chimera (PROTAC), specifically designed for targeted protein degradation. PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent proteasomal degradation of specific proteins, providing a novel approach to modulating protein levels within cells. TL13-149 targets the FMS-like tyrosine kinase 3 (FLT3), which is significant in the context of hematological malignancies, particularly acute myeloid leukemia.
TL13-149 is derived from a series of compounds developed to exploit the cereblon (CRBN) E3 ubiquitin ligase pathway. It combines a ligand for FLT3, an inhibitor known as AC220, with a ligand for CRBN, typically derived from immunomodulatory drugs such as pomalidomide. This strategic design allows TL13-149 to induce the degradation of FLT3 by recruiting it to the CRBN E3 ligase complex, thus promoting its ubiquitination and subsequent degradation via the proteasome .
The synthesis of TL13-149 involves several key steps:
TL13-149 features a heterobifunctional structure comprising:
The molecular weight and specific structural characteristics are essential for its bioactivity and pharmacokinetic properties .
The primary chemical reaction involving TL13-149 is its ability to form a ternary complex with FLT3 and CRBN:
This mechanism not only reduces FLT3 levels but also circumvents potential resistance mechanisms associated with traditional inhibitors.
The mechanism of action of TL13-149 involves:
This catalytic process allows TL13-149 to function at low concentrations, making it an efficient therapeutic agent .
These properties are critical for determining its usability in clinical settings .
TL13-149 has significant applications in:
The ongoing research into PROTAC technology continues to expand its applications across various fields of biomedicine .
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8